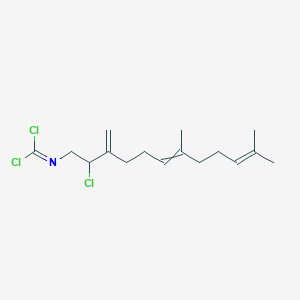
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with an ethenyl group at the 1-position and a 4-ethylphenyl group at the 2-position
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with pyrrole in the presence of a base, followed by the addition of an ethenyl group through a Heck reaction. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction results in the corresponding ethyl-substituted pyrrole.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study biological processes involving pyrrole derivatives.
Industry: It is used in the production of polymers, dyes, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-ethyl-: This compound lacks the ethenyl group, which can significantly alter its reactivity and applications.
1H-Pyrrole, 2-ethyl-: This compound has an ethyl group at the 2-position instead of the 4-ethylphenyl group, leading to different chemical and physical properties.
Ethanone, 1-(1H-pyrrol-2-yl)-:
The uniqueness of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
64222-38-4 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-ethenyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h4-11H,2-3H2,1H3 |
InChI-Schlüssel |
NNIQJNAWKUCJTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC=CN2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
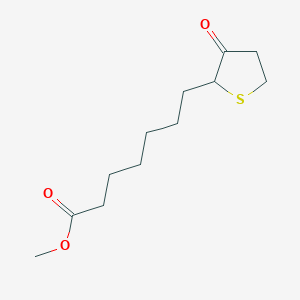
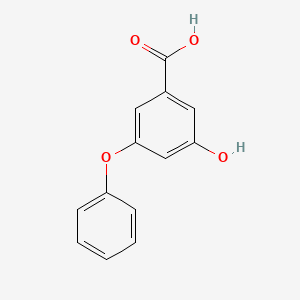
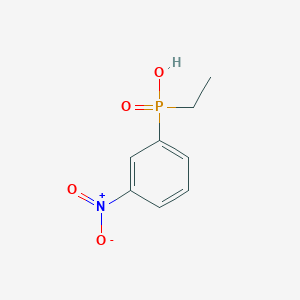
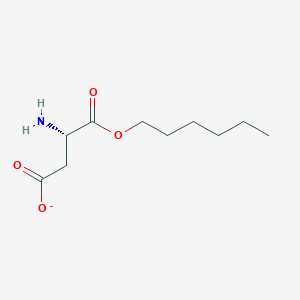
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)


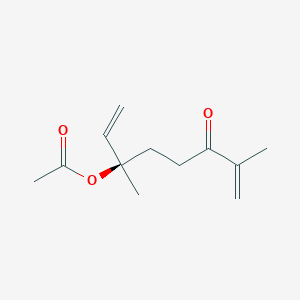
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
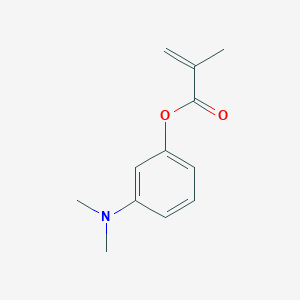
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
